(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(3-chloro-2-methylphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one
CAS No.:
Cat. No.: VC15719808
Molecular Formula: C20H15BrClN5OS
Molecular Weight: 488.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H15BrClN5OS |
|---|---|
| Molecular Weight | 488.8 g/mol |
| IUPAC Name | 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(3-chloro-2-methylphenyl)diazenyl]-5-methyl-1H-pyrazol-3-one |
| Standard InChI | InChI=1S/C20H15BrClN5OS/c1-11-15(22)4-3-5-16(11)24-25-18-12(2)26-27(19(18)28)20-23-17(10-29-20)13-6-8-14(21)9-7-13/h3-10,26H,1-2H3 |
| Standard InChI Key | PBQZGGSYBNNKCI-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=NC(=CS3)C4=CC=C(C=C4)Br)C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name reflects its Z-configuration at the C4 position, a pyrazol-3-one core, and substituents including a 4-(4-bromophenyl)-1,3-thiazol-2-yl group and a 3-chloro-2-methylphenyl hydrazinylidene moiety . Its molecular formula is C19H13BrClN5OS, with a molecular weight of 474.76–474.8 g/mol, depending on isotopic variations .
Table 1: Key Molecular Descriptors
Structural Features
The molecule’s architecture includes:
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A pyrazol-3-one ring (positions 1–5), providing a conjugated system for electronic interactions.
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A thiazole ring substituted with a 4-bromophenyl group at C2, enhancing hydrophobic interactions.
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A hydrazinylidene bridge linking the pyrazolone core to a 3-chloro-2-methylphenyl group, introducing stereoelectronic complexity .
The Z-configuration at the hydrazinylidene double bond (C4=N) is critical for maintaining planar geometry, facilitating π-π stacking with biological targets .
Synthesis and Reaction Pathways
Synthetic Routes
The compound is synthesized via multi-step organic reactions, typically involving:
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Thiazole Formation: Condensation of 4-bromophenyl thioamide with α-haloketones to yield the 4-(4-bromophenyl)-1,3-thiazol-2-yl intermediate.
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Pyrazolone Core Construction: Cyclization of a β-keto ester with hydrazine derivatives, followed by methylation at C5 .
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Hydrazinylidene Incorporation: Coupling the pyrazolone-thiazole intermediate with 3-chloro-2-methylphenylhydrazine under acidic conditions, ensuring Z-selectivity .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 4-Bromophenyl thioamide, chloroacetone, EtOH, reflux | 72% |
| 2 | Ethyl acetoacetate, hydrazine hydrate, HCl | 65% |
| 3 | 3-Chloro-2-methylphenylhydrazine, AcOH, 80°C | 58% |
Purification and Characterization
Purification employs column chromatography (silica gel, ethyl acetate/hexane), followed by recrystallization from ethanol. Structural validation uses:
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NMR Spectroscopy: ¹H NMR signals at δ 2.35 (s, 3H, CH3), 7.45–8.10 (m, aromatic protons) .
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X-ray Crystallography: Confirms the Z-configuration and planar geometry .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but is soluble in DMSO and DMF, making it suitable for in vitro assays. It remains stable under ambient conditions for >6 months but degrades in acidic media (pH <3) via hydrazone bond hydrolysis .
Spectroscopic Profiles
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UV-Vis: λmax at 320 nm (π→π* transition of the thiazole ring) .
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IR Spectroscopy: Bands at 1680 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N stretch) .
Biological Activity and Mechanisms
Antimicrobial Efficacy
In vitro studies against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The thiazole and hydrazinylidene groups likely disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.
Research Gaps and Future Directions
While preliminary data are promising, further work is needed to:
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